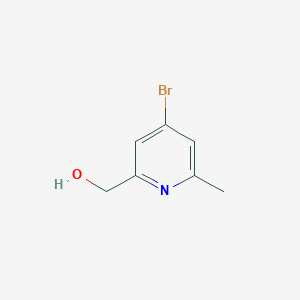

(4-Bromo-6-methylpyridin-2-YL)methanol

概要

説明

“(4-Bromo-6-methylpyridin-2-YL)methanol” is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . It appears as a white to pale reddish yellow to orange to brown solid or liquid .

Synthesis Analysis

The synthesis of “this compound” involves the use of 4-bromo-2-methyl-pyridine, methanol, and H2SO4. The mixture is heated to reflux before a solution of ammonium peroxydi sulfate is carefully added. The mixture is stirred at reflux for several hours. Methanol is removed under reduced pressure and the remaining solution is diluted with a saturated aqueous NaHCO3 solution and extracted with EA. The organic extract is dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel eluting with heptane:EA 3:7 to give “(4-bromo-6-methyl-pyridin-2-YL)methanol” as a pale yellow solid .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8BrNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C . The compound is slightly soluble in water .科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Characterization

The compound was utilized in a study focusing on the synthesis and characterization of new chemical structures. For instance, Percino et al. (2005) synthesized 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol through a condensation reaction involving (6-methylpyridin-2-yl)methanol. They characterized the compound using techniques like mass spectroscopy, IR, NMR, and X-ray diffraction, revealing its symmetrical structure and intramolecular hydrogen bonds, which contribute to the stabilization of its crystal structure (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Crystal Structure Determination

Studies have also focused on determining the crystal structures of compounds derived from (4-Bromo-6-methylpyridin-2-yl)methanol. For example, Wang et al. (2008) synthesized a Schiff base compound using this compound, characterized it through X-ray diffraction, and explored its antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

Coordination Chemistry and Molecular Interactions

Coordination Chemistry with Transition Metals

Telfer et al. (2008) investigated the coordination chemistry of 6-methylpyridine-2-methanol with various divalent transition metal salts. They explored the formation of hydrogen-bonded helicates and other complex structures, demonstrating the versatility of this compound in forming diverse molecular architectures (Telfer, Parker, Kuroda, Harada, Lefebvre, & Leznoff, 2008).

Supramolecular Architectures

Suksangpanya et al. (2004) studied the formation of hydrogen-bonded supramolecular architectures in copper(II) halides involving derivatives of this compound. Their research highlighted the importance of hydrogen bonding in the development of complex molecular structures (Suksangpanya, Blake, Cade, Hubberstey, Parker, & Wilson, 2004).

Chemical Reactions and Mechanisms

- Investigating Chemical Reactions: Ahmad et al. (2019) used 4-methylpyridin-2-amine, which is structurally related to this compound, in a study to understand the mechanisms of transition metal-catalyzed hydrolysis of imines. Their research provided insights into the role of pyridine nitrogen in catalytic reactions (Ahmad, Rasool, Rizwan, Altaf, Rashid, Hussein, Mahmood, & Ayub, 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and providing instructions in case of ingestion, skin contact, or eye contact .

特性

IUPAC Name |

(4-bromo-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYVUCDSONNKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2648741.png)

![ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2648742.png)

![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)

![2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B2648747.png)

![8-(2,4-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648749.png)

![1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride](/img/structure/B2648751.png)

![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)

![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)

![(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one](/img/structure/B2648759.png)

![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)